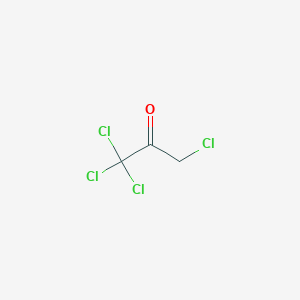

1,1,1,3-Tetrachloroacetone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

16995-35-0 |

|---|---|

Fórmula molecular |

C3H2Cl4O |

Peso molecular |

195.9 g/mol |

Nombre IUPAC |

1,1,1,3-tetrachloropropan-2-one |

InChI |

InChI=1S/C3H2Cl4O/c4-1-2(8)3(5,6)7/h1H2 |

Clave InChI |

MSZQBKOLHPDFFD-UHFFFAOYSA-N |

SMILES canónico |

C(C(=O)C(Cl)(Cl)Cl)Cl |

Punto de ebullición |

183.0 °C |

melting_point |

65.0 °C |

Otros números CAS |

31422-61-4 16995-35-0 |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Foundational & Exploratory

1,1,1,3-Tetrachloroacetone chemical properties and structure

Disclaimer: The following guide details the chemical properties and structure of 1,1,3-trichloroacetone. The initial request for "1,1,1,3-tetrachloroacetone" yielded limited results, suggesting a possible typographical error. 1,1,3-trichloroacetone is a well-documented and industrially significant compound, and this guide has been prepared under the assumption that it is the intended subject of interest.

This technical guide provides a comprehensive overview of the core chemical properties, structural information, and experimental protocols for 1,1,3-trichloroacetone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

1,1,3-Trichloroacetone is a chlorinated ketone that serves as a significant intermediate in various organic syntheses.[1] Its structural and identifying information are summarized below.

| Identifier | Value |

| IUPAC Name | 1,1,3-trichloropropan-2-one[2] |

| Synonyms | 1,1,3-Trichloro-2-propanone, TCA[2][3] |

| CAS Number | 921-03-9[1][2][3][4][5] |

| Molecular Formula | C₃H₃Cl₃O[1][2][4][5] |

| Molecular Weight | 161.41 g/mol [2][3][4] |

| SMILES String | ClCC(=O)C(Cl)Cl[3] |

| InChI Key | ZWILTCXCTVMANU-UHFFFAOYSA-N[1][2][3] |

Physicochemical Properties

The physical and chemical properties of 1,1,3-trichloroacetone are crucial for its handling, application in reactions, and for safety considerations.

| Property | Value |

| Appearance | Colorless to reddish, lachrymatory liquid with a pungent odor.[5] |

| Melting Point | 9-11 °C[3][4] |

| Boiling Point | 88-90 °C at 76 mmHg[3][4] |

| Density | 1.512 g/mL at 20 °C[3][4] |

| Solubility | Soluble in organic solvents, with limited solubility in water.[1][6] |

Experimental Protocols: Synthesis of 1,1,3-Trichloroacetone

A common method for the synthesis of 1,1,3-trichloroacetone is through the chlorination of acetone. The following is a generalized experimental protocol based on documented procedures.

Objective: To synthesize 1,1,3-trichloroacetone by the chlorination of acetone.

Materials:

-

Acetone

-

Chlorine gas

-

Solvent (optional, e.g., an alcohol compound)

-

Water

Procedure:

-

Initial Chlorination: Acetone is charged into a suitable reactor. A catalyst, such as an amine compound, is introduced. Chlorine gas is then bubbled through the mixture at a controlled temperature.

-

Solvent Addition and Further Chlorination: A solvent may be added to the reaction mixture. The chlorination process is continued until the desired level of chlorination is achieved, yielding 1,1,3-trichloroacetone.

-

Workup: The reaction is stopped, and any residual chlorine gas is removed. The product is then purified, which may involve washing with water and distillation under reduced pressure.

Logical Workflow for Synthesis:

Reactivity and Applications

1,1,3-Trichloroacetone is a versatile reagent in organic synthesis. It is a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which can undergo [4+3] cycloadditions with 1,3-diene systems.[3] It is also used in the synthesis of chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid.[4] A significant application of this compound is as an intermediate in the production of folic acid (Vitamin B9).

Safety and Handling

1,1,3-Trichloroacetone is a hazardous substance and requires careful handling.

Hazard Classifications:

-

Acute toxicity (Oral, Inhalation)[9]

-

Skin corrosion/irritation[9]

-

Serious eye damage/eye irritation

-

Hazardous to the aquatic environment[9]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.

-

Skin Protection: Chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Handling and Storage:

-

Handle in a well-ventilated area.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Avoid contact with skin and eyes.[10]

First Aid Measures:

-

If Swallowed: Get emergency medical help immediately. Do NOT induce vomiting.[9]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

This guide provides a foundational understanding of 1,1,3-trichloroacetone for professionals in scientific research and development. Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.

References

- 1. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]

- 2. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,3-トリクロロアセトン Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]

- 5. wacker.com [wacker.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 8. JPS62198637A - Manufacture of 1, 1, 3-trichloroacetone - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

1,1,1,3-Tetrachloroacetone CAS number and IUPAC name

A comprehensive overview of its chemical identity, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Foreword: On the Chemical Identity of 1,1,1,3-Tetrachloroacetone

This technical guide focuses on the compound 1,1,3-Trichloroacetone . Initial inquiries regarding "this compound" did not yield a well-characterized compound with a dedicated CAS number or extensive documentation in the scientific literature. It is presumed that the intended compound of interest is the widely studied and industrially significant 1,1,3-Trichloroacetone, a key intermediate in various chemical syntheses. This document will provide in-depth technical information on this trichlorinated acetone derivative.

Chemical Identification

-

IUPAC Name: 1,1,3-trichloropropan-2-one[1]

-

CAS Number: 921-03-9

Physicochemical Properties

1,1,3-Trichloroacetone is a colorless to light yellow, transparent oily liquid with a pungent odor.[2][3] It is classified as a chlorinated ketone.[4] The quantitative physicochemical properties of 1,1,3-Trichloroacetone are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃Cl₃O | [5] |

| Molecular Weight | 161.41 g/mol | [3] |

| Melting Point | 9-11 °C | [3] |

| Boiling Point | 88-90 °C at 76 mmHg | [3] |

| Density | 1.512 g/mL at 20 °C | [3] |

| Solubility | Poor solubility in water; soluble in organic solvents like chloroform and methanol. | [2][3] |

Synthesis and Experimental Protocols

1,1,3-Trichloroacetone is primarily synthesized through the chlorination of acetone or its chlorinated derivatives.[6] Several methods have been developed to optimize the yield and purity of the final product. Below are detailed methodologies from notable experimental protocols.

Catalytic Chlorination of Acetone

This method involves the direct chlorination of acetone in the presence of a catalyst to improve selectivity and reaction time.

-

Materials:

-

Acetone

-

Chlorine gas

-

Catalyst (e.g., triethylamine, diethylamine, or an aqueous solution from the absorption of acetone chlorination exhaust gas)[7]

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, charge acetone and the catalyst.[7]

-

Stir the mixture to ensure homogeneity.[7]

-

Introduce chlorine gas into the reaction mixture. The reaction temperature is maintained between 10-90 °C (optimally 25-30 °C).[7]

-

The chlorination reaction is typically carried out for 10-20 hours.[7]

-

Upon completion, the reaction product, containing 1,1,3-Trichloroacetone, is purified, often by water extraction.[7]

-

Synthesis via Dichloroacetone Intermediates

This approach involves the chlorination of dichloroacetone isomers in the presence of an acidic catalyst.

-

Materials:

-

Procedure:

-

A mixture of dichloroacetone and an acidic catalyst is added to a reaction flask.[8]

-

The mixture is heated to a temperature between 115-130 °C.[8]

-

Trichloroisocyanuric acid is added portion-wise to the heated mixture.[8]

-

The reaction is maintained at this temperature with stirring for a specified duration after each addition.[8]

-

After the reaction is complete, the crude 1,1,3-Trichloroacetone is obtained and can be further purified.[8]

-

Applications in Synthesis

1,1,3-Trichloroacetone is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.

-

Folic Acid Synthesis: It is a crucial building block in the manufacturing of folic acid (Vitamin B9), an essential nutrient for human health.[2][8]

-

Phorbol Synthesis: The compound is used as a reagent in the synthesis of (+)-Phorbol. Phorbol esters are vital in biomedical research for their ability to activate protein kinase C, which is involved in T-cell activation, proliferation, and cytokine production.[3]

-

Agrochemicals: It serves as a building block for various agrochemical substances.

-

Organic Synthesis: It is a precursor for generating 1,3-dihalo oxyallyl intermediates, which are used in [4+3] cycloaddition reactions.[3][9]

Role in Folic Acid Synthesis Workflow

The following diagram illustrates the integration of 1,1,3-Trichloroacetone into the manufacturing process of Folic Acid.

Caption: Workflow of Folic Acid synthesis highlighting the role of 1,1,3-Trichloroacetone.

Biological Activity and Safety Profile

1,1,3-Trichloroacetone has been shown to be a direct-acting mutagen in the Ames/Salmonella assay.[3][9] Studies have also indicated that it can induce chromosomal aberrations in Chinese hamster ovary (CHO) cells.[10] It is classified as poisonous by inhalation and is corrosive and a lachrymator.[3] Due to its hazardous nature, appropriate safety precautions, including proper personal protective equipment, should be used when handling this compound. Environmental and health risks should be mitigated through proper storage and disposal methods.[4]

References

- 1. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]

- 4. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]

- 5. wacker.com [wacker.com]

- 6. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 7. CN1047853A - 1,1,3-trichloroacetone preparation method - Google Patents [patents.google.com]

- 8. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 9. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1,1,3-Tetrachloroacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,1,1,3-tetrachloroacetone, a halogenated ketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data alongside general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This approach offers a valuable reference for the characterization and analysis of this compound and related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Singlet | 2H | -CHCl₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~190 - 195 | Carbonyl | C=O |

| ~90 - 95 | Quaternary | -CCl₃ |

| ~65 - 70 | Methine | -CHCl₂ |

Infrared (IR) Spectroscopy (Predicted)

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1730 - 1750 | Strong | C=O stretch |

| ~2950 - 3000 | Weak | C-H stretch |

| ~700 - 800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Liquid Sample

-

Sample Preparation:

-

Dissolve approximately 5-20 mg of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte peaks.

-

Transfer the solution to a clean, dry 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Neat Liquid Film IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

-

Sample Preparation (Neat Liquid Film):

-

Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Data Acquisition:

-

Place the ATR accessory or the salt plates in the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument (or clean ATR crystal/salt plates).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant absorption bands with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

-

For direct injection, a small amount of the sample is loaded into a capillary tube, which is then inserted into the ion source and heated to vaporize the sample.

-

For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound. The isotopic distribution of chlorine atoms will be a key feature in the spectrum.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Caption: Workflow for spectroscopic analysis.

Physical properties of 1,1,1,3-Tetrachloroacetone (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Chloroacetones

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This guide addresses the query regarding the physical properties of 1,1,1,3-tetrachloroacetone. Extensive database searches have revealed no available data for a compound with this specific name and structure. It is plausible that this name is either erroneous or refers to an exceptionally rare compound. This document will therefore focus on the physical properties of two closely related and well-documented compounds: 1,1,1-Trichloroacetone and 1,1,3-Trichloroacetone . These compounds are of significant interest as intermediates in organic and pharmaceutical synthesis.

Physical Properties of Trichloroacetones

The melting and boiling points of 1,1,1-trichloroacetone and 1,1,3-trichloroacetone are summarized below. It is important to note that boiling points can vary significantly with atmospheric pressure.

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1,1,1-Trichloroacetone | 918-00-3 | CH₃COCCl₃ | Not available | 134 |

| 1,1,3-Trichloroacetone | 921-03-9 | ClCH₂COCHCl₂ | 9 - 11 | 88 - 90 (at 76 mmHg) |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used technique for determining the melting point of a solid organic compound.[1][2]

Principle: A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[2][3] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[2]

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely powdered. The open end of a capillary tube is pressed into the powder.[4]

-

Packing the Capillary Tube: The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block and a magnifying lens for observation.[2][5]

-

Heating: The sample is heated rapidly at first to approach the anticipated melting point, then the heating rate is reduced to about 1-2°C per minute to allow for accurate observation.[6]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[4]

Determination of Boiling Point (Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method provides an accurate measurement of the boiling point.[7][8]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] In this method, a small sample is heated, and its vapor is trapped in an inverted capillary tube. The temperature at which the liquid is drawn back into the capillary upon cooling corresponds to the boiling point.[7]

Procedure:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[9]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling-point oil (such as mineral oil).[7][10] The unique shape of the Thiele tube allows for uniform heating of the oil bath through convection.[8]

-

Heating: The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise uniformly.[7] Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.[7]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the sample has exceeded the atmospheric pressure.[7][9]

-

Cooling and Measurement: The heat source is then removed. As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[9]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

References

- 1. westlab.com [westlab.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. athabascau.ca [athabascau.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. m.youtube.com [m.youtube.com]

1,1,1,3-Tetrachloroacetone reactivity and chemical stability

An In-depth Technical Guide to the Reactivity and Chemical Stability of 1,1,3-Trichloroacetone

An important note on the compound identity: The request specified 1,1,1,3-tetrachloroacetone. However, extensive literature searches have revealed that this compound is exceptionally rare, with only fleeting mentions as a potential byproduct in some syntheses.[1] In contrast, 1,1,3-trichloroacetone is a well-documented and commercially significant chemical intermediate.[2][3][4] It is highly probable that the intended subject of this guide is 1,1,3-trichloroacetone, and as such, the following information pertains to this compound (CAS 921-03-9).

Introduction

1,1,3-Trichloroacetone is a halogenated ketone that serves as a versatile intermediate in organic synthesis.[5] Its utility is primarily derived from the multiple reactive sites within its structure: a carbonyl group and three chlorine atoms susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity and chemical stability of 1,1,3-trichloroacetone, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Physical and Chemical Properties

1,1,3-Trichloroacetone is a colorless to reddish, lachrymatory liquid with a pungent odor.[2] It is sparingly soluble in water but readily soluble in many organic solvents.[5][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₃Cl₃O | [2] |

| Molecular Weight | 161.41 g/mol | [7] |

| CAS Number | 921-03-9 | [3] |

| Melting Point | 9-11 °C | |

| Boiling Point | 88-90 °C at 76 mmHg | |

| Density | 1.512 g/mL at 20 °C |

Chemical Reactivity

The reactivity of 1,1,3-trichloroacetone is dominated by its electrophilic nature at the carbonyl carbon and the carbons bearing chlorine atoms. It readily undergoes reactions with various nucleophiles.

Nucleophilic Substitution Reactions

1,1,3-Trichloroacetone is an excellent substrate for nucleophilic substitution, where one or more chlorine atoms are displaced. This reactivity is central to its use as a building block in organic synthesis.[4][5]

The reaction with amines is a cornerstone of its application in the synthesis of nitrogen-containing heterocycles. A prime example is its role in the synthesis of folic acid.

Experimental Protocol: Synthesis of Folic Acid Intermediate

A common application of 1,1,3-trichloroacetone is in the synthesis of folic acid, a vital vitamin.[5] While the full synthesis is multi-stepped, the initial reaction involves the condensation of 1,1,3-trichloroacetone with a pyrimidine derivative and p-aminobenzoylglutamic acid.

-

Reactants: 2,4,5-Triamino-6-hydroxypyrimidine sulfate, N-(p-Aminobenzoyl)glutamic acid, 1,1,3-trichloroacetone, Sodium metabisulfite.

-

Procedure: The reactants are stirred in a suitable solvent system at a controlled temperature (e.g., 20-30 °C). The pH of the reaction is maintained between 3.0 and 3.5 using a base like sodium hydroxide.

-

Work-up: After the reaction is complete, the crude product is isolated by filtration. Purification is typically achieved by recrystallization.

-

Yield: A reported yield for the synthesis of pure folic acid from this intermediate step is 83.2%.

The general workflow for the synthesis of a folic acid precursor from 1,1,3-trichloroacetone can be visualized as follows:

Caption: Workflow for Folic Acid Synthesis.

1,1,3-Trichloroacetone reacts with thiols to form thioether derivatives. A detailed experimental protocol for its reaction with 1-phenyl-5-mercaptotetrazole is provided below.[5]

Experimental Protocol: Nucleophilic Substitution with a Thiol [5]

-

Reactants: 1-phenyl-5-mercaptotetrazole, Sodium hydride (NaH), 1,1,3-trichloroacetone, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

A solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous THF is cooled to 0 °C.

-

NaH (224 mg, 5.62 mmol) is added, and the mixture is stirred at 0 °C for 15 minutes.

-

The resulting mixture is then slowly added to a solution of 1,1,3-trichloroacetone (1 mL, 5.62 mmol) in THF (10 mL) at 0 °C.

-

The reaction is stirred for an additional hour at 0 °C.

-

-

Work-up:

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the final product.

-

A diagram illustrating the general nucleophilic substitution pathway is shown below:

Caption: General Nucleophilic Substitution Pathway.

[4+3] Cycloaddition Reactions

1,1,3-Trichloroacetone serves as a precursor for the generation of oxyallyl cation intermediates. These intermediates can then participate in [4+3] cycloaddition reactions with dienes to form seven-membered rings, a valuable transformation in the synthesis of complex cyclic molecules.[8][9]

The general mechanism involves the dehalogenation of 1,1,3-trichloroacetone to form a reactive oxyallyl cation, which is then trapped by a diene.[8]

Caption: [4+3] Cycloaddition via an Oxyallyl Cation.

Favorskii Rearrangement

As an α-halo ketone, 1,1,3-trichloroacetone is expected to undergo the Favorskii rearrangement in the presence of a base. This reaction typically leads to the formation of carboxylic acid derivatives.[10][11] While specific examples with 1,1,3-trichloroacetone are not extensively documented in readily available literature, the general mechanism is well-established.[10][12] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.[10][13]

Caption: General Mechanism of the Favorskii Rearrangement.

Chemical Stability

The chemical stability of 1,1,3-trichloroacetone is an important consideration for its storage and handling.

Thermal Stability

Specific decomposition temperatures for 1,1,3-trichloroacetone are not widely reported. However, upon heating to decomposition, it is known to emit toxic fumes of hydrogen chloride.[12] The auto-ignition temperature has been reported as 540 °C.[14] Generally, the thermal stability of chlorinated hydrocarbons can be influenced by the presence of impurities and is often improved by the addition of stabilizers that can scavenge the hydrogen chloride produced during initial decomposition.

Photochemical Stability

There is a lack of specific data on the photochemical stability of 1,1,3-trichloroacetone. However, ketones can be photochemically active, and chlorinated compounds can undergo photodissociation.[15][16] It is plausible that exposure to UV radiation could lead to the cleavage of carbon-chlorine bonds, initiating radical reactions.

Hydrolysis

While specific hydrolysis data for 1,1,3-trichloroacetone is limited, related compounds such as 1,1,1-trichloroacetone are known to be susceptible to hydrolysis, especially under basic conditions. The presence of the electron-withdrawing carbonyl group and chlorine atoms makes the molecule susceptible to attack by water.

Conclusion

1,1,3-Trichloroacetone is a reactive and versatile chemical intermediate with a rich chemistry centered around nucleophilic substitution, cycloaddition reactions, and potential rearrangements. Its primary application lies in the synthesis of pharmaceuticals, most notably folic acid. While its reactivity is well-exploited, quantitative data on its chemical stability under various conditions is not extensively documented. This guide provides a foundational understanding of its chemical behavior, offering valuable insights for professionals in research and development. Further investigation into its stability and the full scope of its reactivity would be beneficial for expanding its applications in organic synthesis.

References

- 1. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 2. wacker.com [wacker.com]

- 3. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. (3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 11. adichemistry.com [adichemistry.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for Chlorinated Acetones: An In-depth Technical Guide

Disclaimer: The initial request for information on "1,1,1,3-Tetrachloroacetone" did not yield specific results for a compound with this exact name in toxicological databases. It is highly likely that this was a typographical error. This guide therefore provides a comprehensive toxicological profile for the closely related and more extensively studied compounds: 1,1,3-Trichloroacetone and 1,1,1-Trichloroacetone . Additionally, relevant data for the potent mutagen 1,1,3,3-Tetrachloroacetone is included for comparative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the toxicological profiles and safety data for these chlorinated acetones.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,1,3-Trichloroacetone, 1,1,1-Trichloroacetone, and 1,1,3,3-Tetrachloroacetone is presented in Table 1.

| Property | 1,1,3-Trichloroacetone | 1,1,1-Trichloroacetone | 1,1,3,3-Tetrachloroacetone |

| CAS Number | 921-03-9[1][2][3][4] | 918-00-3 | 632-21-3[5] |

| Molecular Formula | C₃H₃Cl₃O[1][2] | C₃H₃Cl₃O | C₃H₂Cl₄O[5] |

| Molecular Weight | 161.41 g/mol [1][2][3] | 161.41 g/mol | 195.86 g/mol [5] |

| Appearance | Colorless to light yellow or light orange clear liquid[4] | Colorless liquid | Not specified |

| Boiling Point | 88-90 °C at 76 mmHg | Not specified | Not specified |

| Density | 1.512 g/mL at 20 °C | Not specified | Not specified |

| Synonyms | 1,1,3-Trichloro-2-propanone, TCA[3][4] | 1,1,1-Trichloropropanone | 1,1,3,3-Tetrachloropropanone[5] |

Hazard Identification and Classification

Both 1,1,3-Trichloroacetone and 1,1,1-Trichloroacetone are classified as hazardous substances. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | 1,1,3-Trichloroacetone | 1,1,1-Trichloroacetone |

| Acute Toxicity, Oral | Category 3[6] | Not specified |

| Acute Toxicity, Inhalation | Category 1[6] | Not specified |

| Skin Corrosion/Irritation | Sub-category 1B[6] | Not specified |

| Hazardous to the Aquatic Environment (Acute) | Category 1[6] | Not specified |

| Hazardous to the Aquatic Environment (Chronic) | Category 1[6] | Not specified |

Hazard Statements (H-phrases) for 1,1,3-Trichloroacetone:

-

H301: Toxic if swallowed.[6]

-

H330: Fatal if inhaled.[6]

-

H314: Causes severe skin burns and eye damage.[6]

-

H410: Very toxic to aquatic life with long lasting effects.[6]

Signal Word: Danger[6]

Toxicological Data

Acute Toxicity

Quantitative acute toxicity data is limited. The available data for 1,1,3-Trichloroacetone is presented in Table 3.

| Test Organism | Endpoint | Value | Exposure Duration | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 2.3 mg/L | 96 hours | [7] |

| Daphnia magna (Water Flea) | EC50 | 0.12 mg/L | 48 hours | [7] |

Genotoxicity

Both 1,1,1- and 1,1,3-trichloroacetones are reported to be direct-acting mutagens in the Ames/Salmonella assay.[8] They have also been shown to induce structural chromosomal aberrations in Chinese hamster ovary (CHO) cells, both with and without metabolic activation.[8] The clastogenic (chromosome-damaging) activity of both compounds was reduced in the presence of metabolic activation (S9 fraction).[8]

1,1,3,3-Tetrachloroacetone is described as a potent mutagen.[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol is as follows:

-

Bacterial Strains: Several strains of Salmonella typhimurium histidine auxotrophs (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test

This assay evaluates the potential of a test substance to induce structural damage to chromosomes in cultured mammalian cells.

-

Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, is used.

-

Treatment: The cells are exposed to the test substance at various concentrations for a defined period, both with and without metabolic activation (S9 mix).

-

Harvesting: After treatment, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division. The cells are then harvested.

-

Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and metaphase spreads are examined under a microscope for structural aberrations such as breaks, gaps, and exchanges.

-

Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates clastogenic activity.

Mechanism of Action and Signaling Pathways

The precise signaling pathways affected by chlorinated acetones are not well-elucidated in the available literature. However, based on their chemical structure and known reactivity, a plausible mechanism of toxicity involves their electrophilic nature. Chlorinated acetones can act as alkylating agents, reacting with nucleophilic macromolecules within the cell, such as DNA and proteins.

A key detoxification pathway for electrophilic compounds is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). Depletion of cellular GSH can lead to oxidative stress and cell death. The interaction with DNA can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and chromosomal aberrations, consistent with the observed genotoxicity.

Safety Precautions

Given the high acute toxicity, corrosivity, and mutagenic potential of chlorinated acetones, strict safety precautions must be observed during handling.

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton), and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

1,1,3-Trichloroacetone and 1,1,1-Trichloroacetone are highly toxic and genotoxic compounds. The available data indicates that they pose a significant health hazard, particularly through inhalation and dermal contact. Their reactivity as alkylating agents is a likely mechanism for their toxicity, leading to macromolecular damage and cellular stress. Due to the limited amount of detailed toxicological research, particularly regarding chronic exposure and specific signaling pathway perturbations, these compounds should be handled with extreme caution. Further research is warranted to fully characterize their toxicological profiles and to understand the long-term health effects of exposure.

References

- 1. 1,1,3-Trichloroacetone | 921-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. Chloroacetone - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. echemi.com [echemi.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

Environmental Fate of 1,1,1,3-Tetrachloroacetone: An In-Depth Technical Guide

A comprehensive review of the environmental fate and degradation of 1,1,1,3-tetrachloroacetone is currently challenging due to a notable scarcity of specific scientific literature on this compound. Search results predominantly yield information on structurally similar but distinct chemicals, namely 1,1,3-trichloroacetone and 1,1,1-trichloroethane. This guide, therefore, focuses on the available data for 1,1,3-trichloroacetone to provide pertinent insights while explicitly acknowledging the data gap for the requested compound.

Physicochemical Properties of 1,1,3-Trichloroacetone

A foundational understanding of a compound's environmental behavior begins with its physical and chemical properties. For 1,1,3-trichloroacetone, these characteristics influence its distribution in soil, water, and air, as well as its susceptibility to various degradation processes.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃O | [1] |

| Molecular Weight | 161.41 g/mol | [2] |

| CAS Number | 921-03-9 | [2] |

| Appearance | Colorless to reddish, lachrymatory liquid with a pungent odor | [3] |

| Melting Point | 9-11 °C | [2] |

| Boiling Point | 88-90 °C at 76 mmHg | [2] |

| Density | 1.512 g/mL at 20 °C | [2] |

| Water Solubility | Poor | [4] |

| Solubility in Organic Solvents | Soluble in common organic solvents like petroleum ether and hexane | [4] |

Environmental Fate and Transport

The environmental distribution of 1,1,3-trichloroacetone is governed by its moderate volatility and low water solubility. Upon release into the environment, it is expected to partition between different environmental compartments.

Due to its volatility, a significant portion of 1,1,3-trichloroacetone is likely to volatilize into the atmosphere from soil and water surfaces. Its low water solubility suggests limited leaching into groundwater; however, its persistence in soil could lead to long-term contamination.[4] As a chlorinated compound, there are environmental considerations regarding its persistence and potential ecological effects.[5]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are crucial in determining the environmental persistence of organic compounds.

Hydrolysis

Photolysis

Information regarding the photolytic degradation of 1,1,3-trichloroacetone is also limited. In the atmosphere, it may be susceptible to degradation by photochemically produced hydroxyl radicals. By analogy with other chlorinated acetones, this process could contribute to its removal from the troposphere.

Biotic Degradation

The biodegradation of chlorinated acetones is a key process in their environmental remediation. While specific studies on this compound are absent, the behavior of similar compounds provides a basis for potential biotic degradation pathways.

Aerobic Biodegradation

Aerobic biodegradation of chlorinated aliphatic compounds often proceeds via cometabolism, where microorganisms do not use the contaminant as a primary energy source but degrade it in the presence of a primary substrate. For instance, some bacteria can degrade chlorinated hydrocarbons through the action of mono- and dioxygenase enzymes.

Anaerobic Biodegradation

Under anaerobic conditions, reductive dechlorination is a primary degradation mechanism for many chlorinated compounds. This process involves the sequential removal of chlorine atoms, leading to less chlorinated and often less toxic daughter products. For example, anaerobic microbial cultures have been shown to reductively dechlorinate 1,1,1-trichloroethane to 1,1-dichloroethane and then to chloroethane.[6][7] It is plausible that this compound could undergo a similar reductive dechlorination process.

Experimental Protocols

Detailed experimental protocols for the environmental fate of this compound are not available in the searched literature. However, a general experimental workflow for assessing the biodegradation of a similar chlorinated compound can be conceptualized.

Potential Degradation Pathways

Based on the chemistry of chlorinated ketones and degradation pathways of analogous compounds, a hypothetical degradation pathway for 1,1,3-trichloroacetone can be proposed.

Conclusion

While a detailed understanding of the environmental fate and degradation of this compound remains elusive due to a lack of specific research, this guide provides a summary of the available information for the closely related compound, 1,1,3-trichloroacetone. The physicochemical properties of 1,1,3-trichloroacetone suggest that it will likely partition to the atmosphere and be persistent in soil and water. Both abiotic and biotic degradation processes are plausible, with reductive dechlorination being a probable pathway under anaerobic conditions. Further research is critically needed to elucidate the specific environmental behavior and degradation kinetics of this compound to accurately assess its environmental risk and develop effective remediation strategies.

References

- 1. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,3-Trichloroacetone produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]

- 3. wacker.com [wacker.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. A 1,1,1-Trichloroethane-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 1,1,1-trichloroethane-degrading anaerobic mixed microbial culture enhances biotransformation of mixtures of chlorinated ethenes and ethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to Potential Research Areas Involving 1,1,3-Tetrachloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Tetrachloroacetone, a halogenated ketone, has historically been utilized as a versatile intermediate in organic synthesis. Its established applications, primarily in the production of essential compounds like folic acid and in the synthesis of complex natural products such as (+)-Phorbol, underscore its significance.[1][2] However, the unique reactivity endowed by its polychlorinated structure suggests a wealth of untapped potential for novel applications in medicinal chemistry, materials science, and as a tool for probing biological pathways. This technical guide aims to provide an in-depth exploration of potential research avenues involving 1,1,3-tetrachloroacetone, moving beyond its current uses to inspire innovative scientific inquiry. We will delve into its chemical properties, known biological effects, and propose new directions for investigation, supported by detailed experimental considerations and data presented for clear, comparative analysis.

Core Chemical and Physical Properties

A thorough understanding of 1,1,3-tetrachloroacetone's fundamental characteristics is paramount for designing novel research protocols. The following table summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃O | [3] |

| Molecular Weight | 161.41 g/mol | [3] |

| CAS Number | 921-03-9 | [3] |

| Appearance | Colorless to light yellow transparent liquid | [3][4] |

| Melting Point | 9-11 °C | [3][5] |

| Boiling Point | 88-90 °C at 76 mmHg | [3][5] |

| Density | 1.512 g/mL at 20 °C | [3][5] |

| Solubility | Poor in water; soluble in organic solvents like petroleum ether and hexane. | [1][4] |

Established Synthetic Utility: A Foundation for Innovation

1,1,3-Tetrachloroacetone is a valuable reagent in organic synthesis, primarily due to the reactivity of its chlorine atoms, which makes it susceptible to nucleophilic substitution.[1] It is a known precursor for generating 1,3-dihalo oxyallyl intermediates, which can undergo [4+3] cycloadditions.[2][3][6]

Key Established Syntheses:

-

Folic Acid Intermediate: It serves as a fundamental raw material in the synthesis of the anti-anemia drug folic acid.[1][7][8]

-

(+)-Phorbol Synthesis: The compound is utilized in the synthesis of (+)-Phorbol. Phorbol derivatives are crucial in biomedical research for their ability to stimulate T-cell activation, proliferation, and cytokine production.[2][3]

-

Synthesis of Heterocycles: It is used to synthesize chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid.[2][3]

Potential Research Area 1: Exploration of Novel Bioactive Scaffolds

Given its role in the synthesis of biologically active molecules and its inherent mutagenic properties, a significant area of potential research lies in the design and synthesis of novel bioactive compounds.

Hypothesis: A Platform for Novel Anticancer Agents

The mutagenic nature of 1,1,3-tetrachloroacetone, as demonstrated in the Ames/Salmonella assay, suggests it may interact with biological macromolecules like DNA.[2][3][6] This property, while a hazard, can be strategically exploited in the development of cytotoxic agents for cancer therapy. The chloroacetone backbone could serve as a scaffold for designing compounds that alkylate DNA or other critical cellular nucleophiles in cancer cells.

Proposed Research Workflow

Potential Research Area 2: Development of Covalent Enzyme Inhibitors

The electrophilic nature of the carbonyl carbon and the carbon atoms bearing chlorine atoms in 1,1,3-tetrachloroacetone make it an interesting candidate for the development of covalent inhibitors.

Rationale

Many enzymes rely on nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites for catalysis. A molecule like 1,1,3-tetrachloroacetone or its derivatives could be designed to specifically and irreversibly bind to these residues, leading to enzyme inhibition. This approach has been successful in the development of a number of approved drugs.

Potential Targets and Experimental Approach

Potential enzyme targets could include proteases, kinases, or metabolic enzymes that are dysregulated in disease. The research would involve:

-

Computational Docking: In silico screening of 1,1,3-tetrachloroacetone derivatives against a library of enzyme crystal structures to identify potential binding partners.

-

Synthesis of Focused Libraries: Chemical synthesis of derivatives designed to enhance selectivity and reactivity towards the target enzyme.

-

Enzyme Inhibition Assays: In vitro testing of the synthesized compounds against the purified target enzyme to determine inhibitory potency (k_inact/K_i).

-

Mass Spectrometry: To confirm covalent modification of the target enzyme and identify the specific residue that has been modified.

Toxicity and Safety Considerations: A Critical Overview

1,1,3-Tetrachloroacetone is a hazardous substance and requires careful handling. Its toxicological profile is a key consideration for any research and development activities.

| Hazard Classification | Description | Reference |

| Acute Toxicity (Oral) | Toxic if swallowed (H301) | [9][10] |

| Acute Toxicity (Inhalation) | Fatal if inhaled (H330) | [9][10] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | [9][10] |

| Aquatic Hazard | Very toxic to aquatic life (H400) | [9] |

| Mutagenicity | Direct-acting mutagen in the Ames/Salmonella assay | [2][3][6] |

Detailed Experimental Protocols

General Synthesis of 1,1,3-Tetrachloroacetone via Chlorination of Acetone

This protocol is a generalized representation based on common methods.[11][12][13] Specific catalysts, reaction times, and temperatures can be varied to optimize yield and purity.

Materials:

-

Acetone

-

Chlorine gas

-

Solvent (optional)

-

Quenching solution (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser, charge the acetone and catalyst.

-

Cool the reaction mixture to the desired temperature (e.g., 10-30°C).

-

Bubble chlorine gas through the stirred reaction mixture at a controlled rate.

-

Monitor the reaction progress using gas chromatography (GC) to determine the relative amounts of mono-, di-, and trichloroacetone.

-

Once the desired level of chlorination is achieved, stop the chlorine flow and continue stirring for a designated period (e.g., 1 hour).

-

Quench the reaction by slowly adding a basic solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or crystallization.[11]

Nucleophilic Substitution Reaction with a Generic Nucleophile

This protocol provides a general method for reacting 1,1,3-tetrachloroacetone with a nucleophile, as exemplified by a reaction with 1-phenyl-5-mercaptotetrazole.[1]

Materials:

-

1,1,3-Tetrachloroacetone

-

Nucleophile (e.g., 1-phenyl-5-mercaptotetrazole)

-

Base (e.g., Sodium Hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Quenching solution (e.g., saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.

-

Cool the solution to 0°C.

-

Add the base portion-wise and stir for 15 minutes at 0°C.

-

Slowly add a solution of 1,1,3-tetrachloroacetone in the anhydrous solvent dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at 0°C for an additional hour.

-

Quench the reaction by adding the quenching solution.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by chromatography.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by 1,1,3-tetrachloroacetone are not yet elucidated, its known mutagenicity and use in synthesizing phorbol esters (which activate Protein Kinase C, a key signaling molecule) suggest potential interactions with cellular signaling cascades.

Conclusion and Future Outlook

1,1,3-Tetrachloroacetone is more than just a classical building block in organic synthesis. Its inherent reactivity and known biological effects position it as a promising starting point for the development of novel therapeutics and chemical probes. The proposed research areas—exploring new bioactive scaffolds and developing covalent enzyme inhibitors—represent just two of the many exciting avenues for future investigation. As our understanding of disease biology deepens, the strategic application of versatile chemical entities like 1,1,3-tetrachloroacetone will be crucial in the discovery of next-generation medicines and research tools. It is imperative that future work is conducted with a strong emphasis on safety, given the compound's hazardous properties. With careful handling and innovative thinking, the full potential of 1,1,3-tetrachloroacetone can be realized.

References

- 1. Page loading... [guidechem.com]

- 2. 1,1,3-Trichloroacetone | 921-03-9 [chemicalbook.com]

- 3. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]

- 4. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]

- 5. 1,1,3-トリクロロアセトン Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,1,3-Trichloroacetone produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]

- 7. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]

- 8. wacker.com [wacker.com]

- 9. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]

- 12. A kind of method for preparing 1,1,3-trichloroacetone by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN1047853A - 1,1,3-trichloroacetone preparation method - Google Patents [patents.google.com]

- 14. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Folic Acid Utilizing a Chlorinated Acetone Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a vital B vitamin, is crucial for numerous biological processes, including nucleotide synthesis and red blood cell formation. Its chemical synthesis is a cornerstone of the pharmaceutical and nutraceutical industries. A prevalent industrial method for folic acid synthesis involves the condensation of three key precursors: a pteridine moiety, p-aminobenzoylglutamic acid, and a three-carbon electrophile. This document provides detailed application notes and protocols for the synthesis of folic acid, focusing on the use of chlorinated acetone derivatives as the three-carbon intermediate. While the user's query specified 1,1,1,3-tetrachloroacetone, extensive literature review reveals that 1,1,3-trichloroacetone is the well-documented and primary chlorinated acetone intermediate used in this synthesis. This compound is often present as an impurity in commercial 1,1,3-trichloroacetone, which can participate in the reaction and impact the purity of the final product.[1][2] Therefore, the following protocols are based on the established use of 1,1,3-trichloroacetone.

Reaction Scheme Overview

The synthesis of folic acid is a three-component reaction involving the condensation of 2,4,5-triamino-6-hydroxypyrimidine, p-aminobenzoylglutamic acid, and 1,1,3-trichloroacetone. The reaction proceeds to form the pteridine ring system of folic acid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of folic acid using 1,1,3-trichloroacetone as the intermediate, based on a reported laboratory-scale synthesis.[3]

| Parameter | Value |

| Reactants | |

| N-p-aminobenzoylglutamic acid | 100 g |

| 2,4,5-triamino-6-hydroxypyrimidine sulfate | 120 g |

| 1,1,3-trichloroacetone | 160 g |

| Sodium metabisulfite | 140 g |

| Reaction Conditions | |

| Solvent | Ionic Liquid ([emim]BF4) |

| Temperature | 20 - 30 °C |

| Reaction Time | 2 hours |

| pH | 3.0 - 3.5 |

| Product Yield and Purity | |

| Crude Folic Acid Yield | Not specified |

| Final Folic Acid Yield | 138 g (83.2%) |

| HPLC Purity | 99.7% |

Experimental Protocols

This section provides a detailed methodology for the synthesis of folic acid based on a published procedure.[3]

Materials and Reagents:

-

N-p-aminobenzoylglutamic acid

-

2,4,5-triamino-6-hydroxypyrimidine sulfate

-

1,1,3-trichloroacetone (Note: Commercially available 1,1,3-trichloroacetone may contain impurities such as 1,3-dichloroacetone, 1,1-dichloroacetone, and this compound, which can affect the reaction outcome and product purity.[1][2])

-

Sodium metabisulfite

-

1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4)

-

Sodium hydroxide solution

-

Sodium chloride solution (2N)

-

Activated carbon

-

Dilute hydrochloric acid (2N)

-

Purified water

Procedure:

1. Condensation Reaction:

-

To a suitable reaction flask, add N-p-aminobenzoylglutamic acid (100 g), 2,4,5-triamino-6-hydroxypyrimidine sulfate (120 g), 1,1,3-trichloroacetone (160 g), sodium metabisulfite (140 g), and 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) (100 g).

-

Stir the mixture at a temperature of 20-30 °C.

-

Maintain the pH of the reaction mixture between 3.0 and 3.5 by the dropwise addition of sodium hydroxide solution.

-

Continue the reaction for 2 hours with constant stirring.

-

After the reaction is complete, filter the mixture to obtain the crude folic acid.

2. Purification of Folic Acid:

-

Transfer the crude folic acid to a reaction flask and add 4.5 L of purified water.

-

Heat the suspension to 80-90 °C with stirring.

-

Adjust the pH of the solution to 8-9 using a 2N sodium chloride solution.

-

Add activated carbon (15 g) and stir the mixture for 30 minutes at 80-90 °C.

-

Filter the hot solution to remove the activated carbon.

-

While maintaining the filtrate temperature at 80-90 °C, adjust the pH to 3.0-3.5 with dilute hydrochloric acid (2N).

-

Slowly cool the solution to room temperature to allow for the crystallization of folic acid.

-

Filter the crystalline product and wash the filter cake.

-

Dry the purified folic acid in a vacuum oven at 60-65 °C for 5 hours.

-

The expected yield of pure folic acid is approximately 138 g (83.2% yield) with an HPLC purity of 99.7%.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of folic acid.

Caption: Workflow for the synthesis and purification of folic acid.

Logical Relationship of Reactants

This diagram shows the relationship between the three core components that form the folic acid molecule.

Caption: Core components for the synthesis of folic acid.

References

Application Notes and Protocols for the Use of 1,1,1,3-Tetrachloroacetone in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the use of 1,1,1,3-tetrachloroacetone in the synthesis of common heterocyclic compounds such as pyrazoles, pyrimidines, thiazoles, and benzodiazepines did not yield specific, documented experimental protocols or quantitative data. The information presented herein is based on the established reactivity of structurally similar polyhalogenated ketones and proposes hypothetical reaction pathways. These protocols are intended for conceptual guidance and should be approached with the rigorous safety and optimization standards of novel reaction development.

Introduction

This compound is a polyhalogenated ketone with multiple reactive sites, making it a potentially versatile precursor for the synthesis of various heterocyclic systems. The presence of a trichloromethyl group and a chloromethylene group adjacent to a carbonyl functionality suggests a rich reaction chemistry with dinucleophilic reagents. In theory, these reactions would proceed via initial nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization and elimination steps to afford the desired heterocyclic ring. This document outlines the theoretical application of this compound in the synthesis of several key classes of heterocyclic compounds.

Hypothetical Synthesis of Pyrazoles

The traditional Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][2] By analogy, this compound could serve as a 1,3-dielectrophilic synthon. The reaction with hydrazine would be expected to yield a pyrazole substituted with a trichloromethyl group.

Logical Workflow for Hypothetical Pyrazole Synthesis

Caption: Hypothetical reaction pathway for pyrazole synthesis.

Proposed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of hydrazine hydrate (1.1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to isolate the target 3-(trichloromethyl)-1H-pyrazole.

Hypothetical Synthesis of Pyrimidines

Pyrimidine synthesis often involves the condensation of a 1,3-dielectrophilic component with an amidine, urea, or guanidine.[3][4][5] this compound could potentially react with these dinucleophiles to form pyrimidine derivatives. The expected product would bear a trichloromethyl group.

Logical Workflow for Hypothetical Pyrimidine Synthesis

Caption: Hypothetical reaction pathway for pyrimidine synthesis.

Proposed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), acetamidine hydrochloride (1.2 mmol), and sodium ethoxide (2.5 mmol) in anhydrous ethanol (5 mL).

-

Reaction Conditions: Heat the mixture at 100 °C for 12 hours.

-

Monitoring: Monitor the reaction by GC-MS.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with aqueous HCl (1 M).

-

Purification: Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the desired 2-methyl-4-(trichloromethyl)pyrimidine.

Hypothetical Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a well-established method that involves the reaction of a α-haloketone with a thioamide.[6][7][8] In the case of this compound, the chloromethylene group would be the expected site of reaction with the sulfur nucleophile of a thioamide.

Logical Workflow for Hypothetical Thiazole Synthesis

Caption: Hypothetical reaction pathway for thiazole synthesis.

Proposed Experimental Protocol (Hypothetical)

-

Reaction Setup: Dissolve thioacetamide (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Reaction Conditions: Add this compound (1.0 mmol) to the solution and reflux the mixture for 3-5 hours.

-

Monitoring: Follow the reaction progress using TLC.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain 2-methyl-4-(trichloromethyl)thiazole.

Hypothetical Synthesis of Benzodiazepines

The synthesis of 1,5-benzodiazepines can be achieved by the condensation of an o-phenylenediamine with a 1,3-dielectrophile, often a β-diketone or its equivalent.[9][10] The reaction of this compound with o-phenylenediamine could theoretically lead to the formation of a benzodiazepine ring with a trichloromethyl substituent.

Logical Workflow for Hypothetical Benzodiazepine Synthesis

Caption: Hypothetical reaction pathway for benzodiazepine synthesis.

Proposed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in a mixture of ethanol and acetic acid (4:1, 10 mL).

-

Reaction Conditions: Stir the mixture at room temperature for 24 hours.

-

Monitoring: Monitor the formation of the product by LC-MS.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Neutralize the residue with aqueous sodium bicarbonate and extract with ethyl acetate. Dry the organic phase over sodium sulfate, filter, and concentrate. Purify the resulting crude material by recrystallization or column chromatography to yield the target benzodiazepine.

Data Presentation

As no experimental data for the use of this compound in these syntheses could be located in the literature, a table of quantitative data cannot be provided. Researchers exploring these hypothetical pathways would need to generate this data through systematic optimization of reaction conditions.

Conclusion

While this compound presents as an intriguing precursor for heterocyclic synthesis on a theoretical basis, its practical application remains an unexplored area of chemical research. The protocols and pathways described above are intended to serve as a starting point for investigation. Any research in this area should be conducted with careful consideration of the reactivity and potential hazards associated with highly chlorinated ketones. The successful development of these methods would represent a novel contribution to the field of heterocyclic chemistry.

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijtsrd.com [ijtsrd.com]

Application Notes and Protocols: 1,1,3-Trichloroacetone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 1,1,3-trichloroacetone as a key precursor in the synthesis of pharmaceutical compounds. The information is intended to guide researchers in the efficient and effective use of this versatile chemical intermediate.

Application 1: Synthesis of Folic Acid

1,1,3-Trichloroacetone is a critical building block in the industrial synthesis of Folic Acid (Vitamin B9), an essential nutrient for numerous metabolic processes, including nucleotide synthesis and red blood cell formation.[1][2][3] It serves as a precursor for the formation of the pteridine ring system, which is the core of the folic acid molecule.[4]

Experimental Protocol: Folic Acid Synthesis

This protocol outlines a one-pot synthesis of folic acid from N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, and 1,1,3-trichloroacetone in an ionic liquid medium.[5]

Materials:

-

N-p-aminobenzoylglutamic acid

-

2,4,5-triamino-6-hydroxypyrimidine sulfate

-

1,1,3-Trichloroacetone

-

Sodium metabisulfite

-

1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4)

-

Sodium hydroxide solution

-

Purified water

-

Activated carbon

-

Dilute hydrochloric acid (2N)

Procedure:

-

To a reaction flask, add 100 g of N-p-aminobenzoylglutamic acid, 120 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 160 g of 1,1,3-trichloroacetone, 140 g of sodium metabisulfite, and 100 g of 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4).[5]

-

Stir the mixture at a temperature of 20-30°C for 2 hours.[5]

-

During the reaction, maintain the pH of the system at 3.0-3.5 by adding sodium hydroxide solution.[5]

-

After the reaction is complete, filter the mixture to obtain crude folic acid.[5]

-

Add the crude folic acid to 4.5 L of purified water in a new reaction flask and heat to 80-90°C with stirring.[5]

-

Adjust the pH of the solution to 8-9 using a sodium chloride solution (2N).[5]

-

Add 15 g of activated carbon and stir for 30 minutes, then perform a hot filtration.[5]

-

Maintain the filtrate temperature at 80-90°C and adjust the pH to 3.0-3.5 with dilute hydrochloric acid (2N).[5]

-

Slowly cool the solution to room temperature to allow for crystallization.

-

Filter the solution and dry the resulting filter cake under vacuum at 60-65°C for 5 hours to yield pure folic acid.[5]

Quantitative Data

| Parameter | Value | Reference |

| Yield of Folic Acid | 83.2% | [5] |

| HPLC Purity | 99.7% | [5] |

| Reaction Temperature | 20-30°C | [5] |

| Reaction Time | 2 hours | [5] |

| pH Range | 3.0-3.5 | [5] |

Experimental Workflow

References

- 1. guidechem.com [guidechem.com]

- 2. wacker.com [wacker.com]

- 3. A kind of method for preparing 1,1,3-trichloroacetone by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]

- 5. Folic acid synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Nucleophilic Substitution with 1,1,1,3-Tetrachloroacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocol for nucleophilic substitution reactions involving 1,1,1,3-tetrachloroacetone. This compound, a highly reactive α-halogenated ketone, serves as a versatile building block in organic synthesis, particularly for the introduction of complex functionalities and the construction of heterocyclic systems. The presence of a trichloromethyl group and an additional chlorine atom at the α'-position significantly influences its reactivity, making the C-3 position susceptible to nucleophilic attack.

General Reaction Scheme

Nucleophilic substitution on this compound typically proceeds via an SN2 mechanism at the C-3 carbon. The electron-withdrawing effect of the adjacent carbonyl group and the CCl₃ group enhances the electrophilicity of the C-3 carbon, facilitating the displacement of the chloride ion by a variety of nucleophiles.

Reaction:

R-Nu + ClCH₂C(O)CCl₃ → R-Nu-CH₂C(O)CCl₃ + Cl⁻

Where R-Nu represents a nucleophile.

Experimental Protocol: Nucleophilic Substitution with a Thiol Nucleophile